molecular formula C13H18N2O3 B13865990 4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide

4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide

Cat. No.: B13865990
M. Wt: 250.29 g/mol
InChI Key: GGAMNDUIVBJZKD-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide is a compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide typically involves the formation of the tetrahydropyran ring followed by the introduction of the methoxyphenylamino group and the carboxylic acid amide functionality. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. This could include continuous flow processes and the use of more efficient catalysts to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be used to replace functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tetrahydropyran ring provides structural stability and can enhance the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide is unique due to its specific combination of functional groups and its tetrahydropyran ring structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

4-(4-methoxyanilino)oxane-4-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-17-11-4-2-10(3-5-11)15-13(12(14)16)6-8-18-9-7-13/h2-5,15H,6-9H2,1H3,(H2,14,16)

InChI Key

GGAMNDUIVBJZKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2(CCOCC2)C(=O)N

Origin of Product

United States

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